

A Technical Guide to the Spectroscopic Profile of 2-Bromo-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromo-4-iodobenzoic acid*

Cat. No.: *B1342347*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. As a substituted benzoic acid derivative, it holds potential as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. An understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Bromo-4-iodobenzoic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the data presented herein is a predictive analysis based on established spectroscopic principles and data from structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-4-iodobenzoic acid**. These predictions are derived from the analysis of similar compounds, including 2-bromobenzoic acid, 4-iodobenzoic acid, and other di-substituted benzoic acid derivatives.

¹H NMR (Proton NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	d	1H	H-6
~7.9	dd	1H	H-5
~7.5	d	1H	H-3
>10 (broad)	s	1H	-COOH

Note: The chemical shifts are approximate. The proton on the carboxylic acid is exchangeable with deuterium and may not be observed in D₂O.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~165-170	-COOH
~140-145	C-4
~135-140	C-6
~130-135	C-2
~128-132	C-5
~125-130	C-1
~95-100	C-3

Note: The chemical shifts are approximate and can be influenced by solvent and concentration.

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
1680-1710	Strong	C=O stretch (Carboxylic acid)
~1600, ~1475	Medium	C=C stretch (Aromatic ring)
1200-1300	Strong	C-O stretch
800-900	Strong	C-H bend (out-of-plane)
~750	Strong	C-Br stretch
~650	Medium	C-I stretch

MS (Mass Spectrometry)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
326/328	Moderate	[M] ⁺ (Molecular ion with Br isotopes)
309/311	Moderate	[M-OH] ⁺
281/283	Low	[M-COOH] ⁺
200	Low	[M-I] ⁺
154	Low	[M-Br-I] ⁺
127	Strong	[I] ⁺
76	Moderate	[C ₆ H ₄] ⁺

Note: The presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

Experimental Protocols

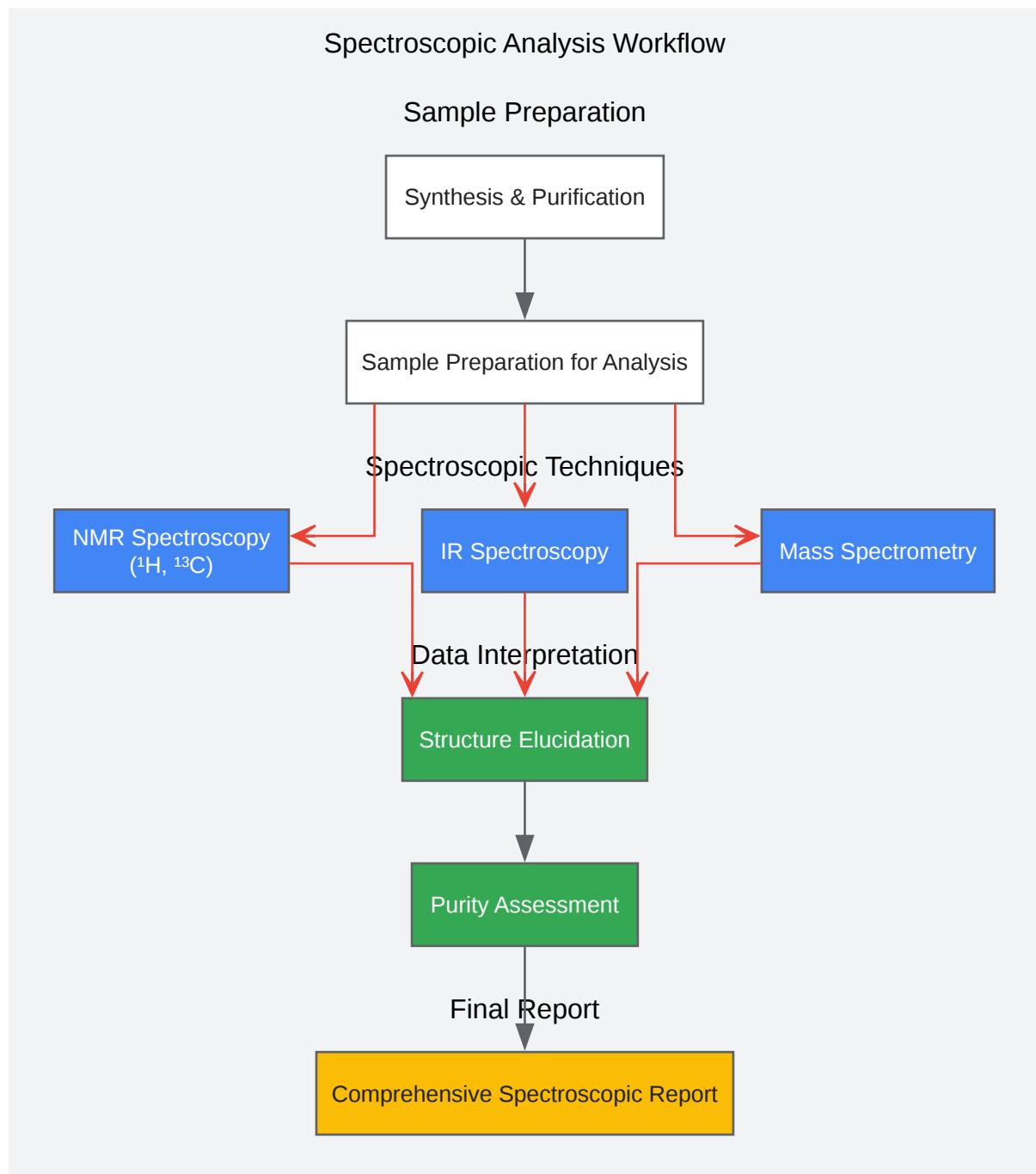
The following are generalized experimental protocols for obtaining the spectroscopic data for aromatic carboxylic acids like **2-Bromo-4-iodobenzoic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-64 scans.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
- Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.


- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The final spectrum is the ratio of the sample spectrum to the background spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like **2-Bromo-4-iodobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 2-Bromo-4-iodobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1342347#2-bromo-4-iodobenzoic-acid-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com